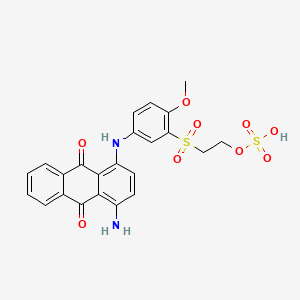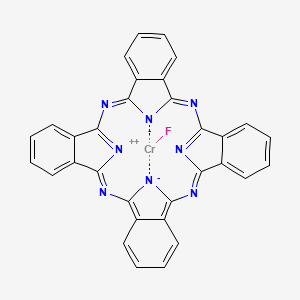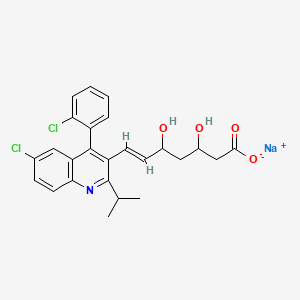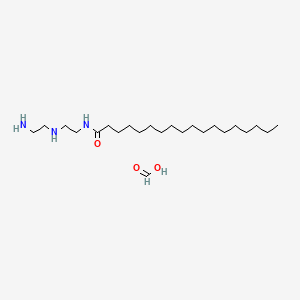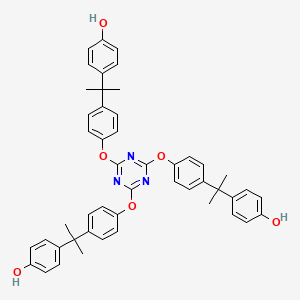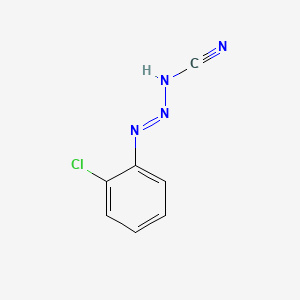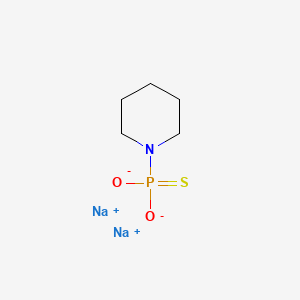
Phosphonothioic acid, 1-piperidinyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, 1-piperidinyl-, disodium salt is a chemical compound with the molecular formula C5-H10-N-O2-P-S.2Na and a molecular weight of 225.17 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of phosphonothioic acid, 1-piperidinyl-, disodium salt involves the reaction of phosphonothioic acid with 1-piperidine and sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the disodium salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
Phosphonothioic acid, 1-piperidinyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphonothioic acid, 1-piperidinyl-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of phosphonothioic acid, 1-piperidinyl-, disodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Phosphonothioic acid, 1-piperidinyl-, disodium salt can be compared with other similar compounds such as:
Pyridines: These compounds have a similar nitrogen-containing heterocyclic structure.
Dihydropyridines: These are also nitrogen-based heterocycles with significant biological activities.
Piperidines: These compounds share the piperidine moiety and have various pharmacological applications
This compound is unique due to its specific chemical structure and the presence of the phosphonothioic acid group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84439-63-4 |
|---|---|
Fórmula molecular |
C5H10NNa2O2PS |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
disodium;dioxido-piperidin-1-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12NO2PS.2Na/c7-9(8,10)6-4-2-1-3-5-6;;/h1-5H2,(H2,7,8,10);;/q;2*+1/p-2 |
Clave InChI |
QYHSZUSELVYHOZ-UHFFFAOYSA-L |
SMILES canónico |
C1CCN(CC1)P(=S)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


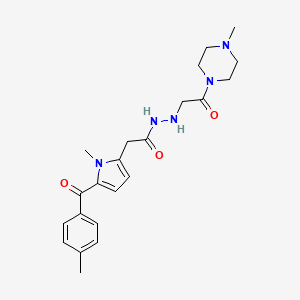
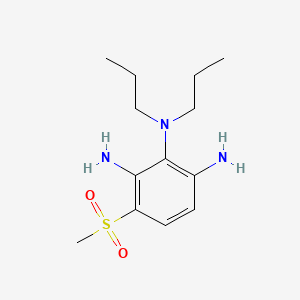
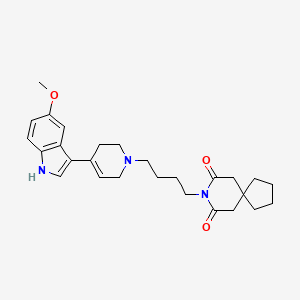
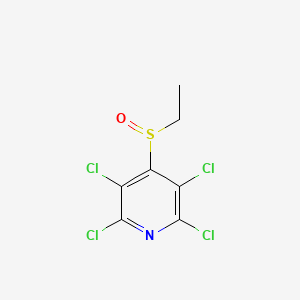
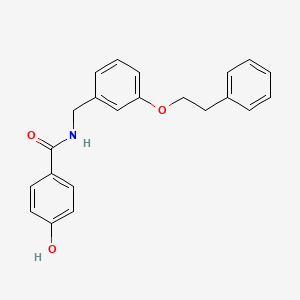
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
